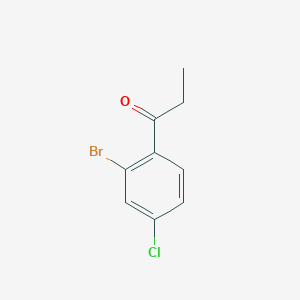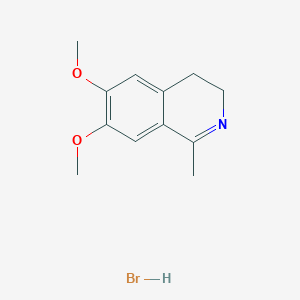
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C12H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include two methoxy groups and a methyl group attached to the isoquinoline core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenethylamine with acetic anhydride and pyridine under nitrogen atmosphere . The reaction mixture is then diluted with water and extracted with dichloromethane to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may affect the contractility of smooth muscle cells in the gastrointestinal tract . The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 1-Methyl-3,4-dihydroisoquinoline
- 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-3,4-2H-isoquinoline, hydrochloride
- 6-Methoxy-3,4-dihydroisoquinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
4721-99-7 |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C12H15NO2.BrH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-7H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
RWFRPGPEJXZOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC2=CC(=C(C=C12)OC)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)



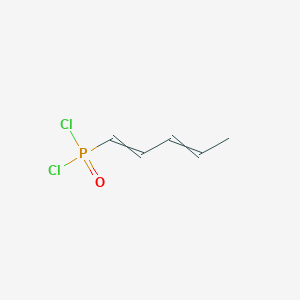
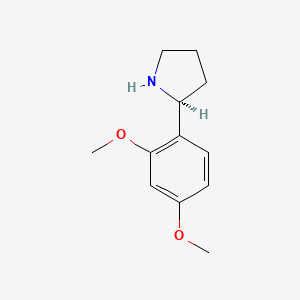


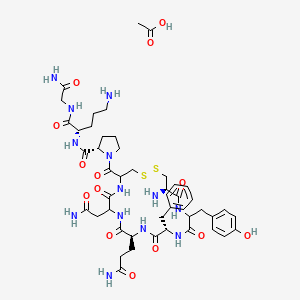
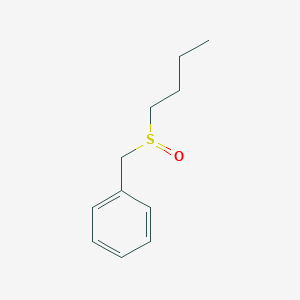
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)

